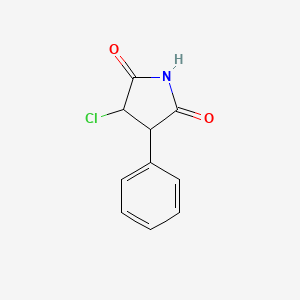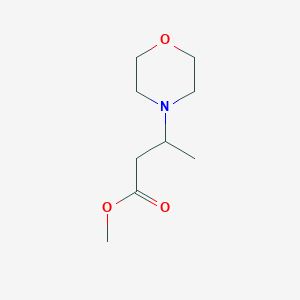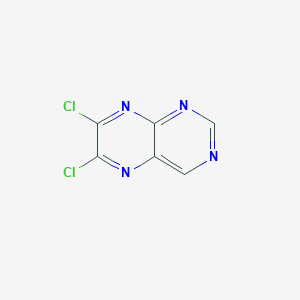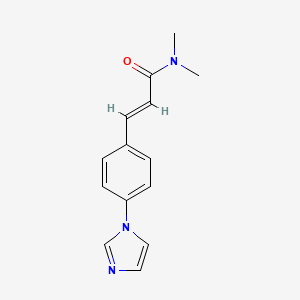
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with N,N-dimethylacrylamide under specific conditions. One common method is the Claisen-Schmidt condensation, which involves the use of aqueous sodium hydroxide in methanol to yield the desired product . The reaction is usually carried out at room temperature and requires purification by silica gel column chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects . The acrylamide moiety can also participate in covalent bonding with nucleophilic sites in proteins and DNA, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: A precursor in the synthesis of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide.
1-(4-Methoxyphenyl)-1H-imidazole: Another imidazole derivative with different substituents on the phenyl ring.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: A compound with two imidazole rings attached to a central phenyl group.
Uniqueness
This compound is unique due to its specific combination of an imidazole ring, phenyl group, and acrylamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H15N3O |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
(E)-3-(4-imidazol-1-ylphenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C14H15N3O/c1-16(2)14(18)8-5-12-3-6-13(7-4-12)17-10-9-15-11-17/h3-11H,1-2H3/b8-5+ |
Clé InChI |
DXIRWPHFEUCYTP-VMPITWQZSA-N |
SMILES isomérique |
CN(C)C(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2 |
SMILES canonique |
CN(C)C(=O)C=CC1=CC=C(C=C1)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B15053806.png)
![8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one](/img/structure/B15053816.png)
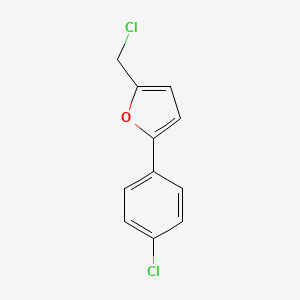
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15053823.png)
![3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol](/img/structure/B15053834.png)
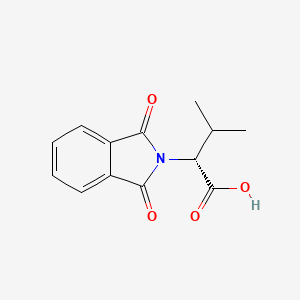
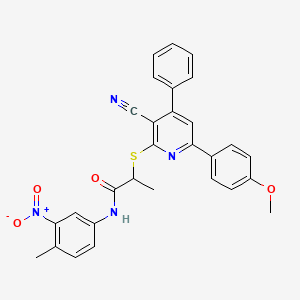
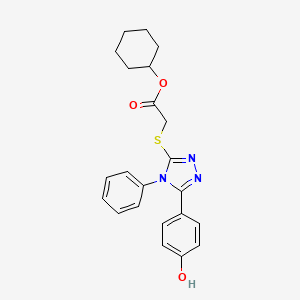
![3-Aminobenzo[b]thiophene-2-carbaldehyde](/img/structure/B15053886.png)
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
